氰三聚氰胺

描述

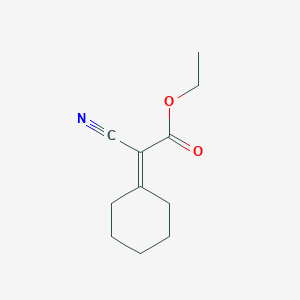

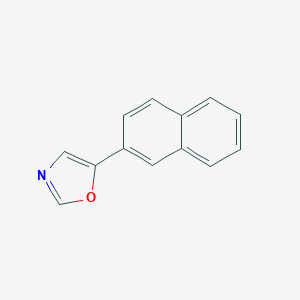

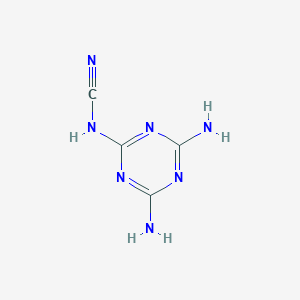

Cyanomelamine is a compound with the molecular formula C4H5N7 . It is also known by other names such as (4,6-diamino-1,3,5-triazin-2-yl)cyanamide . The molecular weight of Cyanomelamine is 151.13 g/mol .

Synthesis Analysis

The synthesis of cyanoacetamides, which are related to cyanomelamine, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of Cyanomelamine includes a cyanide group within the molecule . The IUPAC name for科学研究应用

1. 动物饲料中的三聚氰胺和氰尿酸以及环境风险评估

最近的研究强调了三聚氰胺(与氰三聚氰胺密切相关)在动物饲料中的重要性。研究表明,三聚氰胺可以低水平存在于食品和饲料中,主要来自其作为食品接触材料的合法用途,以及作为动物饲料中氮补充剂中的痕量污染物。三聚氰胺的毒性涉及与肾小管中的氰尿酸形成晶体,可能导致急性肾衰竭。与氰尿酸同时接触比单独接触表现出更高的毒性。在非法宠物食品掺假和三聚氰胺掺假牛奶事件发生后,包括氰尿酸在内的三聚氰胺及其结构类似物的风险评估已由各种卫生组织重新评估(Dorne等人,2013年)。

2. 三聚氰胺在水生动物中的转化和影响

一项关于三聚氰胺在水生动物中转化的研究发现,水中的三聚氰胺可以被水生动物快速吸收。在实验的早期阶段,吸收的三聚氰胺以其原始形式被消除。然而,由于三聚氰胺的级进脱氨基作用,后期显示出三聚氰胺、三聚氰酰胺和氰尿酸的形成。这项研究提供了对三聚氰胺在生物体中转化的见解,这对于了解三聚氰胺和氰三聚氰胺等相关化合物的环境影响至关重要(范银敏,2014年)。

3. 环境存在和人类接触评估

已经对三聚氰胺及其衍生物(包括氰尿酸)在室内灰尘、地表水和饮用水等各种环境中的存在进行了研究。除了饮食来源外,这些研究为人类接触这些化合物提供了重要的见解。研究强调了三聚氰胺及其衍生物在环境中的广泛存在,以及它们在当前水平对生态或人类健康的风险最小(朱等人,2018年), (朱等人,2019年)。

4. 三聚氰胺的阻燃性增强

已经对增强三聚氰胺(一种与氰三聚氰胺相关的化合物)的阻燃性进行了研究。一项研究将三聚氰胺与氰离子液体结合以提高其热稳定性,证明了对三聚氰胺热行为的协同作用。这表明使用三聚氰胺和相关化合物的组合来增强材料的阻燃性的潜在应用(刘等人,2020年)。

属性

IUPAC Name |

(4,6-diamino-1,3,5-triazin-2-yl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N7/c5-1-8-4-10-2(6)9-3(7)11-4/h(H5,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMLNOQRNOLESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)NC1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of Cyanomelamine in chemical synthesis?

A1: Cyanomelamine serves as a versatile building block in organic synthesis. For instance, it reacts with hydrogen sulfide under pressure in aqueous ammonia to yield 2,4-Diamino-s-triazine-6-thiourea. [] This reaction highlights its utility in constructing heterocyclic compounds with potential applications in various fields.

Q2: Can Cyanomelamine be used to synthesize more complex molecules?

A2: Yes, Cyanomelamine acts as a precursor to diverse chemical entities. Studies demonstrate its reactivity with potassium dicyano-S-methylisothiourea, forming the dicyanomelamine salt. [] This reaction exemplifies its potential in generating complex molecules with possible biological activities or material science applications.

Q3: Are there analytical methods to determine the presence of Cyanomelamine in other substances?

A3: Yes, researchers have developed specific analytical techniques to quantify Cyanomelamine, particularly in the presence of other compounds. One such method utilizes cation exchange chromatography to separate and quantify trace amounts of melamine, a common impurity found in benzoguanamine. [] This method highlights the importance of analytical chemistry in ensuring the purity and quality of chemical substances.

Q4: Does the presence of Cyanomelamine pose challenges in analytical procedures?

A4: Yes, the presence of Cyanomelamine can complicate analytical procedures. For instance, in the determination of small amounts of monoguanylmelamine in acetoguanamine, Cyanomelamine is identified as a potential interfering compound. [] This emphasizes the need for robust analytical methods capable of separating and quantifying target analytes in complex mixtures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。